

evaluation of carbutamide's effects on cardiovascular risk factors compared to gliclazide

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Compound of Interest

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An Evaluation of Cardiovascular Risk Factors: Carbutamide vs. Gliclazide

In the landscape of oral hypoglycemic agents, the cardiovascular safety of sulfonylureas has been a subject of ongoing scientific scrutiny. This comparison guide provides a detailed evaluation of two such agents from different generations: **carbutamide**, a first-generation sulfonylurea, and gliclazide, a second-generation agent. The following sections present available experimental data, detail relevant study protocols, and illustrate key mechanistic pathways to offer an objective comparison for researchers, scientists, and drug development professionals.

Quantitative Data on Cardiovascular Risk Factors

Direct comparative clinical trial data for **carbutamide** and gliclazide is scarce due to the discontinuation of **carbutamide** in many regions. The following tables summarize available data on their effects on major cardiovascular risk factors, drawing from key studies and established pharmacological profiles.

Table 1: Effects on Major Adverse Cardiovascular Events (MACE)

Drug	Key Study/Evidence	Primary Outcome	Hazard Ratio (HR) / Odds Ratio (OR)	Key Findings
Carbutamide	University Group Diabetes Program (UGDP) - Note: Studied tolbutamide, a similar first-generation sulfonylurea	Cardiovascular mortality	Increased risk	The UGDP study reported an increased risk of cardiovascular mortality with tolbutamide compared to diet alone or diet plus insulin, raising concerns for the entire class of first-generation sulfonylureas[1][2][3][4][5][6].
Gliclazide	ADVANCE (Action in Diabetes and Vascular Disease: Preterax and Diamicron MR Controlled Evaluation) Trial	Composite of major macrovascular and microvascular events	0.90 (95% CI 0.82–0.98)	Intensive glucose control with a gliclazide-based regimen significantly reduced the composite primary outcome, primarily driven by a reduction in microvascular events (nephropathy)[7][8][9][10].
Major macrovascular events	0.94 (95% CI 0.84–1.06)	There was no significant difference in the risk of major macrovascular		

			events (cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke) with intensive gliclazide-based therapy compared to standard care[7] [10].
Other Observational Studies	Cardiovascular safety	Favorable compared to other sulfonylureas	Several observational studies suggest that gliclazide has a better cardiovascular safety profile compared to other sulfonylureas, such as glibenclamide[11] [12][13].

Table 2: Effects on Other Cardiovascular Risk Factors

Risk Factor	Carbutamide (and other first-generation sulfonylureas)	Gliclazide
Hypoglycemia	Higher risk of severe and prolonged hypoglycemia.	Lower risk of hypoglycemia compared to other sulfonylureas like glimepiride and glibenclamide[14][15]. The ADVANCE trial reported a higher incidence of severe hypoglycemia in the intensive control group (2.7%) versus the standard group (1.5%)[9][10].
Blood Pressure	Limited direct data. Some studies on combined treatments showed slight reductions[16].	The ADVANCE trial's blood pressure-lowering arm (using perindopril-indapamide) showed cardiovascular benefits, but the gliclazide-based glucose-lowering arm did not have a direct, significant impact on blood pressure[9][17].
Lipid Profile	Limited direct data.	Gliclazide has been shown to lower blood glucose and lipid levels[18].
Platelet Aggregation	Limited direct data.	Gliclazide has demonstrated anti-platelet effects, which may contribute to improved microcirculation and a reduced risk of vascular complications[19][20].
Oxidative Stress	Limited direct data.	Gliclazide possesses antioxidant properties due to its unique aminoazabicyclo-octane ring, which may help

protect against vascular
damage[19][20].

Experimental Protocols

Understanding the methodologies of key clinical trials is crucial for interpreting their findings. Below are summaries of the experimental protocols for the UGDP and ADVANCE trials.

University Group Diabetes Program (UGDP)

The UGDP was a long-term, multicenter, prospective clinical trial initiated in 1960 to evaluate the effectiveness of glucose-lowering drugs in preventing or delaying vascular complications in patients with non-insulin-dependent diabetes[1][2].

- Study Design: Patients were randomly assigned to one of four treatment groups:
 - Diet alone (placebo)
 - Diet plus a standard, fixed dose of tolbutamide
 - Diet plus a standard, fixed dose of insulin
 - Diet plus a variable dose of insulin adjusted to control blood glucose
- Patient Population: The study enrolled 823 patients with adult-onset diabetes[1].
- Endpoints: The primary endpoint was the occurrence of vascular complications. Mortality was also tracked[1].
- Key Outcome for Sulfonylureas: The tolbutamide arm of the study was terminated early due to findings of increased cardiovascular mortality compared to the other treatment groups[2][21][3].

ADVANCE (Action in Diabetes and Vascular Disease: Preterax and Diamicron MR Controlled Evaluation) Trial

The ADVANCE trial was a large-scale, randomized controlled trial designed to assess the effects of intensive blood glucose control and blood pressure lowering on major vascular events in patients with type 2 diabetes[7][8][9].

- Study Design: The trial had a 2x2 factorial design where patients were randomly assigned to:
 - Intensive glucose control (targeting an HbA1c of $\leq 6.5\%$) with a gliclazide (modified release)-based regimen, or standard glucose control.
 - A fixed combination of perindopril and indapamide or placebo.
- Patient Population: 11,140 patients with type 2 diabetes at high risk for cardiovascular events were enrolled[8].
- Glucose Control Regimen:
 - Intensive Group: Started with gliclazide (modified release) with the addition of other drugs (metformin, thiazolidinediones, acarbose, insulin) as needed to achieve the HbA1c target.
 - Standard Group: Followed local guidelines for glucose control, with the treating physician choosing the appropriate glucose-lowering drugs (excluding gliclazide)[17].
- Primary Endpoints: A composite of major macrovascular events (cardiovascular death, nonfatal myocardial infarction, nonfatal stroke) and major microvascular events (new or worsening nephropathy or retinopathy)[8][10].

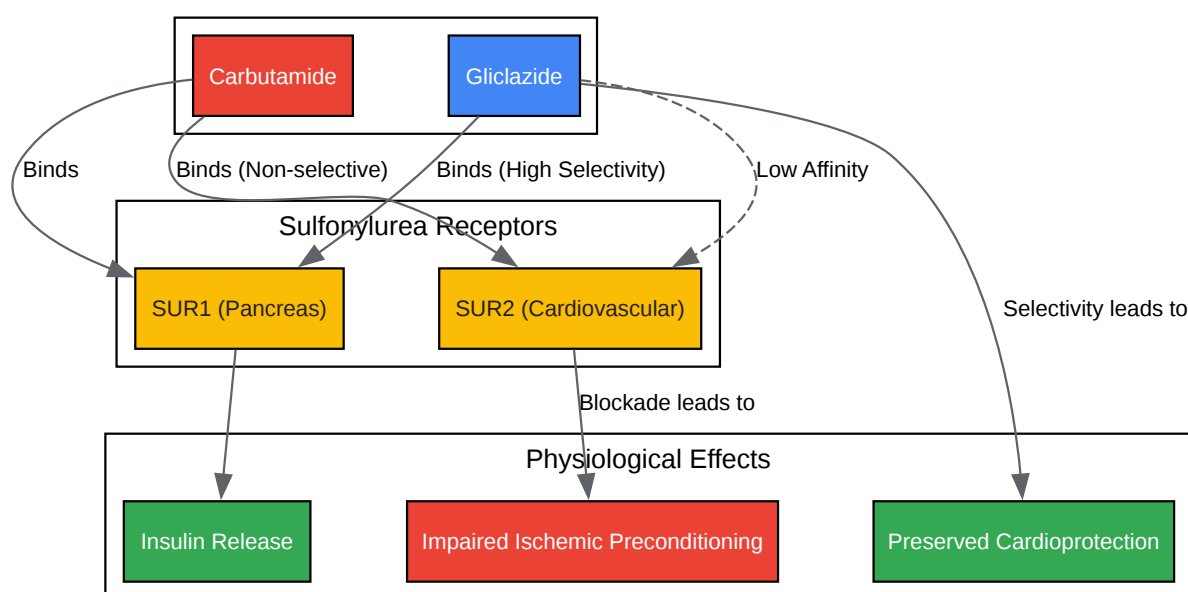
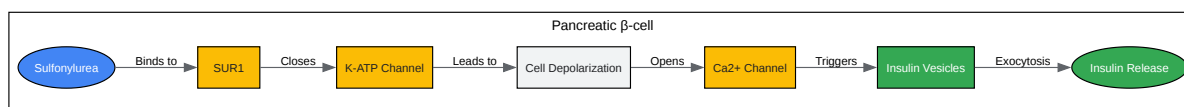
Signaling Pathways and Mechanisms of Action

The differential effects of **carbutamide** and gliclazide on the cardiovascular system can be partly attributed to their distinct interactions with sulfonylurea receptors (SUR) in various tissues.

General Mechanism of Action of Sulfonylureas

Both **carbutamide** and gliclazide are sulfonylureas that lower blood glucose by stimulating insulin secretion from pancreatic β -cells[22][23]. This is achieved by binding to the SUR1 subtype on these cells, which leads to the closure of ATP-sensitive potassium (K-ATP)

channels, depolarization of the cell membrane, calcium influx, and subsequent insulin exocytosis.



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